6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one
Brand Name: Vulcanchem
CAS No.: 16964-48-0
VCID: VC21038696
InChI: InChI=1S/C20H28O3/c1-4-5-6-7-13-10-17(22)19-15-12-14(21)8-9-16(15)20(2,3)23-18(19)11-13/h10-11,15-16,22H,4-9,12H2,1-3H3
SMILES: CCCCCC1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O
Molecular Formula: C20H28O3
Molecular Weight: 316.4 g/mol

6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one

CAS No.: 16964-48-0

Cat. No.: VC21038696

Molecular Formula: C20H28O3

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one - 16964-48-0

Specification

CAS No. 16964-48-0
Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
IUPAC Name 1-hydroxy-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one
Standard InChI InChI=1S/C20H28O3/c1-4-5-6-7-13-10-17(22)19-15-12-14(21)8-9-16(15)20(2,3)23-18(19)11-13/h10-11,15-16,22H,4-9,12H2,1-3H3
Standard InChI Key YHIZWEDKQCYPIV-UHFFFAOYSA-N
SMILES CCCCCC1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O
Canonical SMILES CCCCCC1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator